4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[(1-propylimidazol-2-yl)methyl]piperidine
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Overview
Description
4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[(1-propylimidazol-2-yl)methyl]piperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a pyrazole ring, an imidazole moiety, and a piperidine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[(1-propylimidazol-2-yl)methyl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The imidazole moiety is then attached, and finally, the piperidine ring is incorporated. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and employing continuous flow reactors to enhance efficiency and reduce waste. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[(1-propylimidazol-2-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups like halides or alkyl chains.
Scientific Research Applications
4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[(1-propylimidazol-2-yl)methyl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[(1-propylimidazol-2-yl)methyl]piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, fluorophenyl-containing molecules, and imidazole-based compounds. Examples include:
- 4-[4-(2-fluorophenyl)-1H-pyrazol-5-yl]-1-[(1-methylimidazol-2-yl)methyl]piperidine
- 4-[4-(3-chlorophenyl)-1H-pyrazol-5-yl]-1-[(1-propylimidazol-2-yl)methyl]piperidine
Uniqueness
What sets 4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[(1-propylimidazol-2-yl)methyl]piperidine apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its fluorophenyl group enhances its stability and lipophilicity, while the imidazole and pyrazole rings contribute to its ability to interact with a wide range of molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[(1-propylimidazol-2-yl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5/c1-2-9-27-12-8-23-20(27)15-26-10-6-16(7-11-26)21-19(14-24-25-21)17-4-3-5-18(22)13-17/h3-5,8,12-14,16H,2,6-7,9-11,15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYSKQWVOSPKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1CN2CCC(CC2)C3=C(C=NN3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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